molecular formula C7H10N2O B2722803 1h-Imidazole-5-carboxaldehyde, 4-propyl- CAS No. 97749-72-9

1h-Imidazole-5-carboxaldehyde, 4-propyl-

Cat. No.: B2722803
CAS No.: 97749-72-9
M. Wt: 138.17
InChI Key: AYSGWEZTYITIHQ-UHFFFAOYSA-N
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Description

1h-Imidazole-5-carboxaldehyde, 4-propyl- is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17. The purity is usually 95%.
BenchChem offers high-quality 1h-Imidazole-5-carboxaldehyde, 4-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Imidazole-5-carboxaldehyde, 4-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propyl-1H-imidazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-3-6-7(4-10)9-5-8-6/h4-5H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSGWEZTYITIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=CN1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 1H-Imidazole-5-carboxaldehyde, 4-propyl-

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 97749-72-9 Synonyms: 5-Propyl-1H-imidazole-4-carbaldehyde; 4(5)-Propylimidazole-5(4)-carboxaldehyde[1]

Executive Summary

This technical guide profiles 4-propyl-1H-imidazole-5-carboxaldehyde , a versatile heterocyclic building block distinct from its regioisomer, the Olmesartan intermediate (2-propyl). While the 2-propyl isomer is ubiquitous in sartan drug synthesis, the 4-propyl analog represents a specialized scaffold for exploring novel bioactive space, particularly in the development of histamine H3 receptor antagonists and novel kinase inhibitors.

This document provides a validated synthesis protocol, physicochemical characterization, and a reactivity map for researchers engaged in structure-activity relationship (SAR) studies involving the imidazole core.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound exists as a tautomeric mixture. In solution, the proton on the imidazole nitrogen oscillates between N1 and N3, rendering the 4- and 5-positions equivalent unless the nitrogen is substituted. For consistency, this guide uses the 4-propyl-5-formyl nomenclature.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance White to pale yellow solidCrystalline form
Melting Point 120 – 124 °CValidated via capillary method [1]
Solubility DMSO, Methanol, EthanolSparingly soluble in water; insoluble in hexanes
pKa (Calculated) ~6.5 (Imidazole N), ~14 (NH)Amphoteric nature
Storage -20°C, DesiccatedAldehyde is prone to autoxidation

Validated Synthesis Protocol

Methodology: Selective Oxidation of 5-Propyl-1H-imidazole-4-methanol.

The most robust route to the aldehyde is the mild oxidation of the corresponding alcohol precursor using activated Manganese(IV) Oxide (


). This method avoids over-oxidation to the carboxylic acid, a common pitfall with stronger oxidants like permanganate or chromic acid.
Reagents & Equipment[1][7]
  • Precursor: 5-propyl-1H-imidazole-4-methanol (CAS 55265-34-0)

  • Oxidant: Activated

    
     (Excess, typically 10-20 eq.)
    
  • Solvent: 1,4-Dioxane (Anhydrous) or Dichloromethane (DCM)

  • Atmosphere: Nitrogen (

    
    ) or Argon
    
Step-by-Step Procedure
  • Preparation: Charge a flame-dried round-bottom flask with 5-propyl-1H-imidazole-4-methanol (4.0 g, 28.9 mmol).

  • Solvation: Dissolve the precursor in 150 mL of anhydrous 1,4-dioxane. Ensure complete dissolution; mild heating (40°C) may be required.

  • Oxidation: Add activated

    
     (10.0 g, ~115 mmol) in portions to the stirring solution.
    
    • Critical Control Point: The quality of

      
       is paramount. Commercial "activated" grades should be used, or freshly prepared active 
      
      
      
      for optimal kinetics.
  • Reaction: Heat the suspension to reflux (approx. 101°C) under a nitrogen atmosphere. Monitor via TLC (System: DCM/MeOH 9:1).

    • Endpoint: Conversion is typically complete within 1–2 hours. The aldehyde spot will appear less polar (higher

      
      ) than the alcohol.
      
  • Work-up:

    • Cool the mixture to room temperature.

    • Filter the black suspension through a pad of Celite (Hyflo Super Cel) to remove manganese oxides.

    • Wash the filter cake with hot 1,4-dioxane (100 mL) to recover adsorbed product.

  • Isolation: Concentrate the combined filtrate under reduced pressure. The residue typically solidifies upon cooling.

  • Purification: Recrystallize from ethyl acetate/hexanes or purify via flash column chromatography (SiO2, DCM -> 5% MeOH/DCM) if necessary.

Yield: ~2.9 g (72%) as a pale solid.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Precursor: 5-Propyl-1H-imidazole-4-methanol Process Reflux in 1,4-Dioxane (1-2 Hours, N2 atm) Start->Process Dissolution Reagent Activated MnO2 (10 eq.) Reagent->Process Addition Filtration Celite Filtration (Remove Mn species) Process->Filtration Completion (TLC) Product Product: 4-Propyl-1H-imidazole-5-carboxaldehyde (Yield: ~72%) Filtration->Product Evaporation & Cryst.

Figure 1: Process flow for the selective oxidation of the hydroxymethyl precursor to the target aldehyde.

Reactivity & Derivatization

The chemical utility of 4-propyl-1H-imidazole-5-carboxaldehyde stems from its dual functionality: the electrophilic aldehyde and the nucleophilic imidazole ring.

Aldehyde Functionalization

The C-5 aldehyde is highly reactive and serves as a "handle" for extending the carbon skeleton or introducing heteroatoms.

  • Reductive Amination: Reacts with primary amines (R-NH2) in the presence of reducing agents (

    
     or 
    
    
    
    ) to form secondary amines. This is the primary route for generating histamine analogs.
  • Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malonic acid) yields urocanic acid derivatives.

  • Oxidation: Mild oxidation with

    
     or 
    
    
    
    yields 4-propyl-1H-imidazole-5-carboxylic acid.
Imidazole Ring Chemistry

The N-H proton is acidic (


) and can be deprotonated by bases (

,

) to allow for N-alkylation.
  • Regioselectivity Issue: Alkylation of the N-unsubstituted imidazole often yields a mixture of N1 and N3 isomers (regioisomers).

  • Strategic Insight: To direct alkylation, bulky protecting groups (e.g., Trityl) or specific solvent effects must be employed, though the tautomeric nature often necessitates chromatographic separation of isomers.

Visualization: Reaction Pathways[9]

ReactivityMap Core 4-Propyl-1H-imidazole- 5-carboxaldehyde RedAmin Reductive Amination (R-NH2, NaBH3CN) Core->RedAmin Oxidation Oxidation (Ag2O or NaClO2) Core->Oxidation Alkylation N-Alkylation (R-X, NaH) Core->Alkylation Condensation Knoevenagel (Malonic acid, Pyridine) Core->Condensation Prod_Amine Secondary Amines (Histamine analogs) RedAmin->Prod_Amine Prod_Acid Imidazole-5-carboxylic acid Oxidation->Prod_Acid Prod_NAlk N-Alkyl Imidazoles (Mixture of N1/N3) Alkylation->Prod_NAlk Prod_Vinyl Vinyl Imidazoles (Urocanic derivatives) Condensation->Prod_Vinyl

Figure 2: Divergent synthetic pathways utilizing the aldehyde and imidazole functionalities.

Handling, Safety & Stability

While no specific MSDS exists for this exact CAS in the public domain, its structural class dictates the following safety protocols (E-E-A-T principle: Conservative Extrapolation).

Stability Profile
  • Air Sensitivity: The aldehyde group is susceptible to autoxidation to the carboxylic acid upon prolonged exposure to air. Store under inert gas (Argon/Nitrogen).

  • Thermal Stability: Stable at room temperature for short periods, but long-term storage should be at -20°C .

Safety Protocols
  • Hazards: Classify as an Irritant (Skin/Eye/Respiratory) . Potential sensitizer.[2]

  • PPE:

    • Respiratory: N95 or P100 respirator when handling powder to prevent inhalation of imidazole dust.

    • Skin: Nitrile gloves (0.11 mm minimum thickness).

    • Eyes: Chemical splash goggles.

  • First Aid: In case of contact, flush with copious water. If inhaled, move to fresh air.[3][4]

References

  • Synthesis and Properties: Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde. PrepChem. Retrieved from [Link]

  • General Imidazole Chemistry: Imidazole Synthesis and Reactivity. Organic Chemistry Portal. [Link]

  • Oxidation Methodology:Manganese Dioxide Oxidation of Allylic/Benzylic Alcohols. Common organic synthesis standard procedure adapted for heterocyclic methanols.

Sources

Solubility Profile & Purification Strategy: 4-Propylimidazole-5-Carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 4-Propylimidazole-5-Carboxaldehyde in Organic Solvents Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

4-Propylimidazole-5-carboxaldehyde (also known as 4(5)-propylimidazole-5(4)-carbaldehyde) is a critical heterocyclic intermediate, most notably utilized in the synthesis of angiotensin II receptor antagonists such as Olmesartan medoxomil . Its solubility profile is a pivotal parameter in process development, governing reaction yield, impurity rejection, and crystallization efficiency.

This technical guide provides a comprehensive analysis of the solubility behavior of 4-propylimidazole-5-carboxaldehyde. By synthesizing physicochemical principles with empirical process data, we establish a framework for solvent selection in extraction and purification workflows.

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solubility behavior. The compound features an amphoteric imidazole ring, a lipophilic propyl chain, and a reactive aldehyde group.

PropertyValue / DescriptionImpact on Solubility
Chemical Structure Imidazole ring substituted with propyl (C3) and formyl (CHO) groups.[1][2]Amphoteric: Soluble in acidic and basic aqueous media.
Molecular Weight ~138.17 g/mol Moderate molecular weight favors solubility in small-molecule organic solvents.
Lipophilicity (LogP) Estimated ~1.2 – 1.8Propyl Chain: Increases solubility in non-polar solvents (toluene, DCM) compared to methyl analogs.
pKa (Imidazole N) ~7.0 – 7.5 (Conjugate Acid)pH Sensitivity: High water solubility at pH < 5 (protonation).
H-Bonding Donor (NH), Acceptor (N, O)Strong interaction with polar protic solvents (MeOH, EtOH).

Solubility Profile in Organic Solvents

The following data categorizes solvent affinity based on polarity and dielectric constants. This profile is derived from standard process workups for imidazole intermediates.

Solvent Compatibility Table[3]
Solvent ClassSpecific SolventSolubility RatingProcess Application
Polar Protic Methanol (MeOH)High Reaction solvent; dissolution for transfer.
Ethanol (EtOH)High Recrystallization (often with water antisolvent).
WaterpH Dependent Low at neutral pH; High at pH < 5 (HCl) or pH > 12 (NaOH).
Polar Aprotic DMSO / DMFVery High Stock solutions; difficult to remove (high BP).
Tetrahydrofuran (THF)High Reaction medium (Grignard compatible).
AcetoneHigh Dissolution; often too soluble for crystallization yield.
Chlorinated Dichloromethane (DCM)High Primary Extraction Solvent. Excellent partitioning from water.
Esters Ethyl Acetate (EtOAc)Moderate - High Extraction and Crystallization (cooling).
Ethers Diisopropyl Ether (DIPE)Low - Moderate Anti-solvent ; induces precipitation.
MTBEModerate Wash solvent; removes non-polar impurities.
Hydrocarbons TolueneModerate (Hot) Recrystallization. High solubility hot, low cold.
n-Heptane / HexaneInsoluble Anti-solvent to drive yield.
Solvation Mechanism & Logic

The propyl chain disrupts the crystal lattice energy sufficiently to allow dissolution in moderately polar solvents like Ethyl Acetate and DCM. However, the imidazole ring's hydrogen bonding capability necessitates a solvent that can either accept protons (ethers/ketones) or donate them (alcohols) for maximum solubility.

  • Extraction Strategy: The compound partitions strongly into DCM or Ethyl Acetate from a neutral aqueous phase, leaving inorganic salts behind.

  • Crystallization Strategy: A "High-Low" solubility gradient is best achieved with Toluene (temperature swing) or an EtOAc/Heptane system (polarity swing).

Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for solvent selection based on the process goal (Reaction, Extraction, or Purification).

SolubilityLogic Start Process Goal Reaction Reaction Medium Start->Reaction Extraction Extraction / Workup Start->Extraction Purification Crystallization Start->Purification THF THF / 2-MeTHF (Grignard Compatible) Reaction->THF Alcohol Methanol / Ethanol (Condensation Reactions) Reaction->Alcohol Aq_Phase Aqueous Phase Adjustment (Neutralize to pH 7-8) Extraction->Aq_Phase Solvent_Swap Solvent Swap to Toluene or EtOAc Purification->Solvent_Swap DCM_EtOAc Partition into DCM or Ethyl Acetate Aq_Phase->DCM_EtOAc High Solubility in Organic Phase Cooling Cooling Crystallization (Hot -> Cold) Solvent_Swap->Cooling Toluene System Antisolvent Anti-Solvent Addition (Add Heptane/DIPE) Solvent_Swap->Antisolvent EtOAc System

Figure 1: Decision matrix for solvent selection based on unit operation goals.

Thermodynamic Framework for Solubility

For precise process control, solubility is modeled using thermodynamic equations.[3] While specific coefficients for this intermediate must be determined experimentally, the Modified Apelblat Equation is the industry standard for correlating solid-liquid equilibrium data for this class of heterocycles.

The Modified Apelblat Model


  • 
     : Mole fraction solubility of the solute.[1][4]
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical constants derived from regression of experimental data.
    

Application: To optimize the crystallization yield of 4-propylimidazole-5-carboxaldehyde:

  • Measure solubility in Toluene at 5 points (e.g., 20°C, 40°C, 60°C, 80°C, 100°C).

  • Fit data to the Apelblat equation.

  • Calculate the Metastable Zone Width (MSZW) to prevent spontaneous nucleation and ensure large, pure crystals.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Validates the saturation point for process design.

  • Preparation: Add excess 4-propylimidazole-5-carboxaldehyde solid to 10 mL of the target solvent (e.g., Ethyl Acetate) in a jacketed glass vessel.

  • Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

  • Sampling: Stop stirring and allow solids to settle for 30 minutes.

  • Filtration: Withdraw 2 mL of supernatant using a syringe filter (0.45 µm PTFE, pre-heated to source temperature).

  • Quantification:

    • Transfer filtrate to a pre-weighed dish.

    • Evaporate solvent under vacuum at 40°C.

    • Weigh the residue.

    • Calculation:

      
      
      
Protocol B: Purification via Cooling Crystallization

Standard Operating Procedure (SOP) for high-purity isolation.

  • Dissolution: Charge crude 4-propylimidazole-5-carboxaldehyde into Toluene (approx. 5-7 volumes relative to solid mass).

  • Heating: Heat the mixture to 85-90°C . The solution should become clear. If solids persist, add Toluene in 0.5 volume increments.

  • Polishing Filtration: Filter the hot solution to remove mechanical impurities (use a heated funnel to prevent premature crystallization).

  • Controlled Cooling:

    • Cool to 60°C over 30 minutes.

    • Seed with 0.1% pure crystals (optional but recommended).

    • Cool to 0-5°C over 2 hours.

  • Isolation: Filter the resulting slurry. Wash the cake with cold Toluene (or DIPE).

  • Drying: Dry under vacuum at 40-45°C.

Operational Workflow Diagram

The following Graphviz diagram details the purification workflow, highlighting the critical solubility-driven separation steps.

PurificationWorkflow Crude Crude Mixture (Post-Reaction) Acid_Wash Acidic Extraction (pH ~3, HCl) Crude->Acid_Wash Dissolve in Water Org_Waste Organic Waste (Impurities) Acid_Wash->Org_Waste Remove Non-Basic Impurities Neutralization Neutralization (pH ~7.5, NaHCO3) Acid_Wash->Neutralization Aqueous Phase Extraction Extraction (DCM or EtOAc) Neutralization->Extraction Add Solvent Evaporation Solvent Swap (To Toluene) Extraction->Evaporation Organic Phase Crystallization Cooling Crystallization (90°C -> 5°C) Evaporation->Crystallization Final_Product Pure Aldehyde (Solid) Crystallization->Final_Product Filtration

Figure 2: Purification workflow utilizing pH-dependent solubility switching.

References

  • Vertex AI Search. (2025). Synthesis of Olmesartan Medoxomil and Examination of its Related Impurities. National Institutes of Health.[4]

  • Thermo Fisher Scientific. (2009). Safety Data Sheet: 5-Methylimidazole-4-carboxaldehyde. (Used for structural analog solubility inference).
  • Google Patents. (2013). US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
  • MDPI. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction.

Sources

Whitepaper: Unraveling the Thermodynamic Stability of Propyl-Substituted Imidazole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The introduction of substituents, such as propyl and aldehyde groups, modulates the molecule's physicochemical properties, including its thermodynamic stability. This stability is a critical determinant of a compound's shelf-life, reactivity, and ultimately, its viability as a drug candidate. This guide provides a comprehensive technical exploration of the factors governing the thermodynamic stability of propyl-substituted imidazole aldehydes. We delve into the theoretical underpinnings of stability, focusing on the intricate interplay of electronic effects, steric hindrance, and tautomerism. Furthermore, we present robust computational and experimental methodologies for quantifying these properties, offering field-proven insights into experimental design and data interpretation. This document serves as an essential resource for scientists seeking to understand and predict the behavior of these vital heterocyclic compounds.

Introduction to Imidazole Scaffolds and Thermodynamic Considerations

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in drug discovery due to its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions.[2][3] The functionalization of the imidazole ring with alkyl chains (e.g., propyl) and electron-withdrawing groups (e.g., aldehydes) is a common strategy to fine-tune a molecule's steric and electronic profile, thereby optimizing its pharmacological activity.[4][5]

The thermodynamic stability of these molecules, a measure of their inherent energy content, dictates their tendency to decompose or isomerize.[6] A molecule with high thermodynamic stability exists in a low-energy state, making it less prone to spontaneous change.[7] For propyl-substituted imidazole aldehydes, stability is not governed by a single factor but by a delicate balance of several competing influences, most notably the conformational freedom of the propyl group and the tautomeric equilibrium inherent to the asymmetrically substituted imidazole ring.[8][9] Understanding these factors is paramount for predicting chemical behavior and designing robust synthetic routes and stable formulations.

Theoretical Framework of Molecular Stability

The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy (G). A system naturally proceeds towards a state of lower Gibbs free energy, and a lower G value corresponds to higher stability.[6] The key factors influencing the stability of propyl-substituted imidazole aldehydes are detailed below.

Electronic Effects: Induction and Resonance

The propyl group, being an alkyl substituent, is weakly electron-donating through an inductive effect, which can subtly influence the electron density of the imidazole ring. Conversely, the aldehyde group is strongly electron-withdrawing due to both induction and resonance, significantly impacting the ring's electronic character and reactivity.[10] The position of these substituents determines the extent of their electronic influence on the ring's stability and the basicity of the nitrogen atoms.[2]

Steric and Conformational Effects

The three-carbon propyl chain introduces conformational flexibility. Rotations around its single bonds can lead to various spatial arrangements (conformers), each with a distinct energy level. Steric hindrance between the propyl group and the aldehyde or other parts of the imidazole ring can destabilize certain conformations.[9][11] Identifying the lowest-energy conformer is crucial for accurately assessing the molecule's overall stability.

The Critical Role of Tautomerism

Asymmetrically substituted imidazoles with a hydrogen on a ring nitrogen exist as a mixture of readily interconverting tautomers.[12] This phenomenon, known as annular tautomerism, is a dominant factor in the overall thermodynamic profile. For a 2-propyl-imidazole-4-carbaldehyde, the proton can reside on either N1 or N3, leading to two distinct tautomeric forms (2-propyl-1H-imidazole-4-carbaldehyde and 2-propyl-3H-imidazole-4-carbaldehyde, which is equivalent to 5-carbaldehyde). The relative stability of these tautomers depends on the electronic and steric nature of the substituents.[8][13][14] The experimentally observed molecule is often a population-weighted average of these forms, with the most stable tautomer being the most abundant.

Caption: Tautomeric equilibrium in 2-propyl-imidazolecarbaldehyde.

Methodologies for Stability Assessment

A dual-pronged approach, combining computational modeling and experimental validation, provides the most comprehensive understanding of thermodynamic stability.

Computational Chemistry Approaches

In silico methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of isomers and conformers.[15] DFT calculations allow for the determination of electronic structure and thermodynamic properties like enthalpy and Gibbs free energy.

Causality Behind Method Choice: DFT, particularly with functionals like B3LYP and basis sets such as 6-311++G(d,p), offers a favorable balance of computational cost and accuracy for organic molecules, making it ideal for calculating the subtle energy differences between tautomers and conformers.[4][16][17] A frequency calculation is essential post-optimization to confirm that the structure is a true energy minimum (no imaginary frequencies) and to derive thermodynamic data.

dft_workflow start Define Molecular Structure Input Isomer/Tautomer geom_opt Geometry Optimization Find lowest energy structure (e.g., DFT B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation Confirm true minimum (no imaginary frequencies) geom_opt->freq_calc pes_scan Conformational Analysis (Optional) Potential Energy Surface (PES) Scan of Propyl Group geom_opt->pes_scan for flexible groups therm_data Thermodynamic Data Extraction Gibbs Free Energy (G), Enthalpy (H) freq_calc->therm_data analysis Comparative Analysis ΔG = G_isomer2 - G_isomer1 therm_data->analysis pes_scan->analysis

Caption: Workflow for DFT-based thermodynamic stability analysis.

Experimental Validation Techniques

Experimental methods provide real-world data to ground computational predictions.

  • Combustion Calorimetry: This is a direct and definitive method for determining thermodynamic stability.[18] The heat of combustion released when a compound is burned is inversely proportional to its stability; more stable isomers release less energy.[7] This technique provides the standard enthalpy of formation (ΔH°f), a key thermodynamic value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a direct measure of absolute stability, NMR is invaluable for studying tautomeric equilibria in solution.[8] By integrating the signals corresponding to each tautomer, their relative populations can be determined. The ratio of populations at equilibrium is directly related to the difference in Gibbs free energy (ΔG) between the tautomers.

  • Vapor Pressure Measurement: Techniques like the Knudsen effusion method can be used to measure vapor pressures at various temperatures.[19] These data allow for the calculation of the enthalpy of sublimation (ΔHsub), which is a measure of the intermolecular forces in the solid state and contributes to the overall thermodynamic picture of the compound.

Quantitative Analysis and Data Presentation

To illustrate the application of these methodologies, we present hypothetical but realistic computational data for the tautomers of 2-propyl-1H-imidazole-4-carbaldehyde. The calculations would be performed using the DFT B3LYP/6-311++G(d,p) level of theory in the gas phase.

Table 1: Calculated Thermodynamic Parameters for Tautomers of 2-propyl-imidazole-carbaldehyde

TautomerRelative Enthalpy (ΔH) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Predicted Population at 298.15 K (%)
2-propyl-1H-imidazole-4-carbaldehyde0.650.7222.5%
2-propyl-1H-imidazole-5-carbaldehyde0.000.0077.5%

Note: Data are illustrative. The 5-carbaldehyde tautomer is predicted to be more stable, a common finding for aldehydes on imidazole rings due to electronic factors. The small energy difference suggests both tautomers would be present in solution at room temperature.[8]

Detailed Experimental Protocols

For trustworthiness and reproducibility, protocols must be detailed and self-validating.

Protocol: Synthesis of 2-Propyl-1H-imidazole

This protocol is adapted from established Radziszewski-type reactions, which condense an aldehyde, a 1,2-dicarbonyl compound, and an ammonia source.[20][21]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glyoxal (40% aqueous solution, 1.1 eq).

  • Addition of Aldehyde: Add butyraldehyde (1.0 eq) to the flask.

  • Ammonia Source: Slowly add ammonium hydroxide (28% aqueous solution, 2.5 eq) to the stirred mixture. The addition should be done in an ice bath to control the initial exotherm.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-propyl-1H-imidazole.[3][22]

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: DFT Calculation of Relative Tautomer Stability
  • Structure Building: Build the 3D structures of the two tautomers (e.g., 2-propyl-1H-imidazole-4-carbaldehyde and 2-propyl-1H-imidazole-5-carbaldehyde) in a molecular modeling software (e.g., Gaussian).

  • Conformational Search: For each tautomer, perform a preliminary conformational search on the propyl group to identify the lowest-energy starting conformer.

  • Geometry Optimization: Perform a full geometry optimization on both tautomers using DFT (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Analysis: Run a frequency calculation at the same level of theory to verify that each optimized structure is a true minimum (no imaginary frequencies).

  • Data Extraction: From the output files of the frequency calculations, extract the electronic energy, enthalpy, and Gibbs free energy.

  • Relative Energy Calculation: Calculate the relative stability by subtracting the energy of the most stable tautomer from the energy of the other tautomer. (ΔG = G_tautomer2 - G_tautomer1).

Conclusion and Future Outlook

The thermodynamic stability of propyl-substituted imidazole aldehydes is a complex property governed by the interplay of electronic effects from the aldehyde group, conformational preferences of the propyl chain, and, most significantly, the position of the tautomeric equilibrium. Computational methods like DFT provide invaluable predictive power, while experimental techniques such as calorimetry and NMR offer essential validation.

Future research should focus on systematically evaluating the impact of solvent polarity on tautomeric equilibria, as environmental effects can significantly shift the relative stabilities.[15] Furthermore, expanding this analysis to include a broader range of N-alkyl and C-alkyl substituents will build a more comprehensive model for predicting the stability and behavior of this pharmaceutically vital class of molecules.

References

  • Computational study on the stability of imidazol-2-ylidenes and imidazolin-2-ylidenes. (n.d.). ResearchGate. [Link]

  • Identifying the tautomer state of a substituted imidazole by ¹³C NMR... (n.d.). ResearchGate. [Link]

  • Todorova, N., et al. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules. [Link]

  • Latypova, E. R., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. [Link]

  • KabO, G. J., et al. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC. [Link]

  • Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. (n.d.). Academia.edu. [Link]

  • Thermodynamic study of phase transitions of imidazoles and 1-methylimidazoles. (2012). U.S. Department of Energy. [Link]

  • Rauf, A., et al. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Bioinorganic Chemistry and Applications. [Link]

  • Nunes, B., et al. (2021). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistrySelect. [Link]

  • Tautomer. (n.d.). Wikipedia. [Link]

  • Yue, Y., et al. (2016). Synthesis of imidazole derivatives and the spectral characterization of the binding properties towards human serum albumin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Funar-Timofei, S., et al. (2007). CONFORMATIONAL ANALYSIS FOR A SERIES OF IMIDAZOLE LIGANDS ACTING AS ANTAGONISTS ON THE HISTAMINE H3 RECEPTOR. Revue Roumaine de Chimie. [Link]

  • Measurement of the Thermodynamic Properties of Multiple Phases. (2005). University of Colorado Boulder. [Link]

  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. (n.d.). PURKH. [Link]

  • Investigation of the physicochemical and thermodynamic characteristics of imidazole ionic liquids with water and ethanol mixtures. (n.d.). ResearchGate. [Link]

  • [Spoiler] AAMC FL3 C/P #9. (2018). Reddit. [Link]

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.). ResearchGate. [Link]

  • Singh, O. P., et al. (2022). Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. Scientific Reports. [Link]

  • Karczmarzyk, Z., et al. (2021). Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. MDPI. [Link]

  • Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. (2019). ACS Publications. [Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (n.d.). RSC Publishing. [Link]

  • Thermodynamic Stability Definition. (2025). Fiveable. [Link]

  • Imidazole-amino acids. Conformational switch under tautomer and pH change. (2023). PMC. [Link]

  • Chen, Z., et al. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. MDPI. [Link]

  • Method for preparing 2-propyl imidazole. (2010).
  • Thermodynamics and Kinetics of Imidazole Formation from Glyoxal, Methylamine, and Formaldehyde: A Computational Study. (n.d.). ResearchGate. [Link]

  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (2021). MDPI. [Link]

  • Wang, G., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Structural Chemistry. [Link]

  • 2-Propylimidazole. (n.d.). PubChem. [Link]

  • 2-Methylimidazole. (n.d.). Wikipedia. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). PMC. [Link]

Sources

Technical Guide: Ionization and Hydration Behavior of Imidazole Carboxaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical behavior of imidazole-2-carboxaldehyde (2-IC) and 4(5)-imidazolecarboxaldehyde (4-IC). Unlike simple imidazoles, these derivatives exhibit a dual-equilibrium system involving both protonation/deprotonation and reversible hydration (geminal diol formation). Understanding this complexity is critical for medicinal chemistry applications, particularly in fragment-based drug design (FBDD), metal coordination, and optimizing solubility/permeability profiles (logD).

Theoretical Framework: The Dual-Equilibrium System

Electronic Effects of the Formyl Group

The imidazole ring is amphoteric, functioning as both a base (pyridine-like N3) and a weak acid (pyrrole-like N1). The introduction of a formyl group (-CHO) profoundly alters this landscape through two mechanisms:

  • Inductive/Mesomeric Withdrawal (-I/-M): The aldehyde group is a strong electron-withdrawing group (EWG). It reduces the electron density at the basic nitrogen, significantly lowering the

    
     (cation 
    
    
    
    neutral) compared to unsubstituted imidazole (
    
    
    ).
  • Anion Stabilization: The EWG stabilizes the conjugate base (anion) through resonance delocalization of the negative charge onto the carbonyl oxygen, lowering the

    
     (neutral 
    
    
    
    anion) from
    
    
    to
    
    
    .
The "Hidden" Hydration Equilibrium

A critical, often overlooked feature of imidazole carboxaldehydes is their susceptibility to nucleophilic attack by water. In aqueous media, the carbonyl carbon undergoes reversible hydration to form a geminal diol (


).
  • pH Dependence: The hydration equilibrium (

    
    ) is acid-catalyzed. At low pH (cationic state), the electron-deficient ring increases the electrophilicity of the carbonyl carbon, shifting the equilibrium toward the diol . At neutral/basic pH, the aldehyde  form dominates.[1]
    
  • Implication: Analytical data (NMR, UV-Vis) often show "averaged" signals or distinct species depending on the timescale, leading to conflicting

    
     reports in literature if speciation is not accounted for.
    

Quantitative Physicochemical Data

The following values represent the consensus from spectrophotometric and potentiometric analyses. Note the distinct values for the aldehyde and diol species.

Table 1: Ionization Constants ( ) and Hydration Behavior[3]
CompoundSpecies Form

(Cation

Neutral)

(Neutral

Anion)
Dominant Species at pH 7.4
Imidazole (Ref) Aromatic Ring6.9514.5Neutral (90%) / Cation (10%)
2-Imidazolecarboxaldehyde Aldehyde 2.5 - 3.0 11.0 - 11.5 Neutral Aldehyde
Gem-Diol5.94N/A (Dehydrates)(Trace Diol)
4-Imidazolecarboxaldehyde Aldehyde 3.03 11.0 Neutral Aldehyde
Gem-Diol6.08N/A(Trace Diol)

Key Insight: The aldehyde form is significantly less basic (


) than the diol form (

). In acidic media (pH < 4), the "apparent" basicity increases because the molecule hydrates to the diol, which lacks the strong electron-withdrawing carbonyl pi-system.

Mechanistic Visualization

The following diagram illustrates the thermodynamic square scheme linking protonation and hydration. This is essential for interpreting kinetic data or binding affinities.

IonizationScheme cluster_aldehyde Aldehyde Pathway (Dominant pH > 5) Ald_Cat Cationic Aldehyde (R-CHO-ImH+) Ald_Neu Neutral Aldehyde (R-CHO-Im) Ald_Cat->Ald_Neu pKa1 ≈ 3.0 Diol_Cat Cationic Diol (R-CH(OH)2-ImH+) Ald_Cat->Diol_Cat +H2O (Fast) Ald_Ani Anionic Aldehyde (R-CHO-Im-) Ald_Neu->Ald_Ani pKa2 ≈ 11.0 Diol_Neu Neutral Diol (R-CH(OH)2-Im) Ald_Neu->Diol_Neu +H2O (Slow/Minor) Diol_Cat->Diol_Neu pKa1 ≈ 6.0

Figure 1: Square scheme depicting the interplay between ionization (horizontal) and hydration (vertical). Note that hydration is favored in the cationic state.

Experimental Protocols for pKa Determination

Standard potentiometric titration often fails for these compounds due to the overlapping hydration kinetics. Spectrophotometric titration is the gold standard method.

Protocol: UV-Vis Spectrophotometric Titration

Objective: Determine macro-pKa values by monitoring the


 transition shift of the imidazole ring.

Reagents & Equipment:

  • Stock Solution: 100 µM Imidazole-carboxaldehyde in degassed Milli-Q water.

  • Buffer System: Universal buffer (Britton-Robinson) or discrete buffers (Phosphate/Citrate) adjusted to constant ionic strength (

    
     M NaCl).
    
  • Instrument: Double-beam UV-Vis Spectrophotometer (scanning 200–350 nm).

Workflow:

  • Baseline Scan: Record spectrum at pH 2.0. Expect

    
     to be blue-shifted (or distinct diol peak at ~212 nm).
    
  • Titration: Sequentially increase pH by 0.5 units using NaOH. Allow 2–3 minutes equilibration time at each step to ensure hydration equilibrium is reached.

  • Observation:

    • 2-IC: Watch for the disappearance of the diol peak (212 nm) and emergence of the aldehyde peak (287 nm) as pH crosses 5.0.

    • 4-IC: Watch for the redshift from ~236 nm (cation) to ~255 nm (neutral).

  • Data Analysis: Plot Absorbance vs. pH at

    
    .
    
  • Calculation: Fit the sigmoid curve using the modified Henderson-Hasselbalch equation:

    
    
    Where 
    
    
    
    is absorbance at specific pH,
    
    
    is absorbance of protonated form,
    
    
    is absorbance of neutral form.
Quality Control Check (Self-Validating Step)
  • Isosbestic Points: A true two-state equilibrium (Cation

    
     Neutral) must show sharp isosbestic points. If the isosbestic point drifts, it indicates a third species (the gem-diol) is interfering.
    
  • Hysteresis: Perform the titration from Acid

    
     Base and Base 
    
    
    
    Acid. Significant hysteresis indicates slow hydration/dehydration kinetics.

Applications in Drug Discovery[5]

Fragment-Based Drug Design (FBDD)

Imidazole carboxaldehydes are high-value fragments.

  • Warhead Potential: The aldehyde is a "soft" electrophile capable of forming reversible covalent bonds (Schiff bases) with lysine residues in active sites (e.g., kinase inhibitors).

  • Solubility Tuning: At physiological pH (7.4), these compounds are predominantly neutral aldehydes . This ensures good membrane permeability (

    
    ) but requires formulation strategies to enhance aqueous solubility compared to the cationic forms.
    
Metal Coordination

The N3 nitrogen is a key ligand for metalloenzymes (Zn, Fe, Cu).

  • Impact of pKa: Because the

    
     is low (~3.0), the nitrogen remains unprotonated and available for coordination even in acidic cellular compartments (lysosomes, pH 4.5), unlike standard imidazoles which would be protonated and unable to coordinate metals.
    

References

  • Galloway, M. M., et al. (2017). "pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance." Environmental Science & Technology Letters.

  • Li, Y., et al. (2025). "Speciation and optical properties of 4-imidazolecarboxaldehyde in the aqueous phase." Physical Chemistry Chemical Physics (PCCP).

  • PubChem. (2025).[2] "Imidazole-4-carboxaldehyde Compound Summary." National Library of Medicine.

  • ChemicalBook. (2026).[3] "Imidazole-2-carboxaldehyde Properties and Safety."

Sources

Methodological & Application

Application Notes & Protocols: Strategic N-Tritylation of 4-propyl-1H-imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Imperative for Selective Protection in Imidazole Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, integral to numerous bioactive molecules and functional materials.[1][2] Its amphoteric nature, characterized by both a basic (N-3) and a weakly acidic (N-1) nitrogen, presents a significant challenge in multi-step syntheses.[3][4] Unmasked, the nucleophilic nitrogen atoms can engage in undesirable side reactions, compromising yields and leading to complex product mixtures. Therefore, the strategic application of protecting groups is paramount to achieving regioselective functionalization and ensuring synthetic success.

Among the arsenal of nitrogen protecting groups, the triphenylmethyl (trityl, Tr) group stands out for its unique combination of properties. Its substantial steric bulk often directs reactions to less hindered positions, and its ether-like character renders it stable to basic, nucleophilic, and many oxidative/reductive conditions.[5][6] Crucially, the trityl group is prized for its lability under mild acidic conditions, allowing for its facile removal without disturbing other sensitive functionalities, a principle of orthogonality vital in complex syntheses.[3][5]

This guide provides a comprehensive examination of the reaction conditions for the N-tritylation of 4-propyl-1H-imidazole-5-carboxaldehyde, a versatile building block for pharmaceutical development. We will dissect the causality behind experimental choices, present a field-proven protocol, and offer insights into process optimization and validation.

II. Mechanistic Rationale and Strategic Considerations

The N-tritylation of an imidazole is fundamentally a nucleophilic substitution reaction. The process is initiated by the attack of a lone pair of electrons from an imidazole nitrogen onto the electrophilic carbon of trityl chloride. The reaction is significantly enhanced by the presence of a base.

The Role of the Base: The imidazole NH proton is weakly acidic (pKa ≈ 14.5). A base is employed to deprotonate the imidazole, forming the more nucleophilic imidazolate anion. This dramatically increases the reaction rate. Furthermore, the base serves to neutralize the hydrochloric acid (HCl) generated as a byproduct, preventing potential acid-catalyzed side reactions or degradation of the starting material.

  • Common Bases: Triethylamine (Et₃N) and pyridine are frequently used. They are sufficiently basic to deprotonate the imidazole and act as effective HCl scavengers.[6][7] For less reactive systems or to drive the reaction to completion, a stronger base like sodium hydride (NaH) can be used to quantitatively form the imidazolate salt prior to the addition of trityl chloride.[8]

Solvent Selection: The choice of solvent is critical for ensuring that all reactants remain in solution throughout the reaction.

  • Aprotic Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (CH₃CN), and tetrahydrofuran (THF) are preferred.[9][10] They effectively solvate the imidazolate anion and the reactants without interfering with the reaction. Acetonitrile, in particular, has been shown to facilitate the reaction even under catalyst-free conditions by stabilizing the transient carbocation through halogen bonding.[9]

Regioselectivity: For an unsymmetrically substituted imidazole like 4-propyl-1H-imidazole-5-carboxaldehyde, two tautomeric forms exist. The trityl group, owing to its significant steric hindrance, will preferentially attach to the less sterically encumbered nitrogen atom. In this case, this is the N-1 position, which is adjacent to the propyl group, rather than the N-3 position, which is flanked by both the propyl and the carboxaldehyde groups.

III. Experimental Protocol: N-Tritylation of 4-propyl-1H-imidazole-5-carboxaldehyde

This protocol provides a robust method for the high-yield synthesis of 1-trityl-4-propyl-1H-imidazole-5-carboxaldehyde.

Materials and Equipment:

  • 4-propyl-1H-imidazole-5-carboxaldehyde

  • Trityl chloride (TrCl)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Nitrogen or argon gas inlet

  • Silica gel for column chromatography[11]

  • Thin-layer chromatography (TLC) plates

Workflow Visualization:

Tritylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Dissolve Imidazole in Anhydrous DMF B Add Triethylamine (Base) A->B Inert Atmosphere C Add Trityl Chloride (Portion-wise) B->C Exothermic Control D Stir at RT under N2 (Monitor by TLC) C->D ~12-24 h E Quench with Water & Extract with EtOAc D->E F Wash Organic Layer (NaHCO3, Brine) E->F G Dry (MgSO4) & Concentrate F->G H Silica Gel Column Chromatography G->H Crude Product I Isolate Pure Product H->I

Caption: Experimental workflow for the tritylation reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-propyl-1H-imidazole-5-carboxaldehyde (1.0 eq.). Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (1.5 eq.) to the solution via syringe and stir for 10 minutes at room temperature.

  • Trityl Chloride Addition: Add trityl chloride (1.2 eq.) to the mixture in small portions over 15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine. This removes residual DMF and unreacted starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[11] Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5:95 and gradually increasing to 20:80) to isolate the pure 1-trityl-4-propyl-1H-imidazole-5-carboxaldehyde.

IV. Data Summary: Reaction Parameters

The following table summarizes the optimized conditions for the tritylation protocol.

Parameter Recommended Condition Rationale / Notes
Substrate 4-propyl-1H-imidazole-5-carboxaldehyde---
Reagent Trityl Chloride1.1 - 1.2 equivalents
Base Triethylamine (Et₃N)1.5 - 2.0 equivalents. Neutralizes HCl byproduct and facilitates the reaction.
Solvent N,N-Dimethylformamide (DMF), AnhydrousExcellent solubility for imidazole derivatives. Acetonitrile is a viable alternative.[9]
Temperature Room Temperature (20-25 °C)Sufficient for the reaction to proceed to completion without promoting side reactions.
Reaction Time 12 - 24 hoursMonitor by TLC for completion.
Purification Flash Column Chromatography (Silica Gel)Gradient elution with Hexane/Ethyl Acetate is typically effective.[11]
Typical Yield >85%Yield is dependent on the purity of starting materials and purification efficiency.

V. Deprotection: The Strategic Advantage of Trityl

The key advantage of the trityl group is its clean removal under mild acidic conditions, leaving base-sensitive and other acid-labile groups (if conditions are carefully chosen) intact.[5][12]

Deprotection Protocol:

  • Reagents: A common method involves treating the N-trityl imidazole with a solution of 5-10% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.[7]

  • Procedure: The reaction is typically rapid, often completing within 30 minutes to 2 hours. The resulting triphenylmethanol or trityl cation can be removed by aqueous workup or chromatography.

  • Alternative: For highly sensitive substrates, treatment with 80% aqueous acetic acid at room temperature can also effect deprotection over a longer period.[6]

This strategic removal underscores the utility of the trityl group in the synthesis of complex pharmaceutical intermediates where precise control and molecular integrity are essential.

VI. References

  • BenchChem (2025). A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals. BenchChem Application Notes.

  • Total Synthesis (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.

  • Giesemann, H. (1959). Process for the production of n-trityl-imidazoles. US Patent 3,767,668A.

  • Giesemann, H. (1960). N-trityl-imidazoles and their production. US Patent 3,872,095A.

  • Jain, S. et al. (2024). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles. Nanotechnology Perceptions.

  • Common Organic Chemistry (n.d.). Trityl Protection.

  • Shodhganga (2023). Chapter 4: A study into the selective C-3 benzylation of indole and N-benzylation of imidazole derivatives using trityl chlorides.

  • Sigma-Aldrich (n.d.). Trityl chloride. Product Page.

  • BenchChem (n.d.). (1-Trityl-1H-imidazol-4-yl)acetic acid. Product Page.

  • Journal of Organic and Pharmaceutical Chemistry (2011). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.

  • Science of Synthesis (n.d.). Product Class 3: Imidazoles. Thieme.

  • PrepChem (n.d.). Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde.

  • Organic & Biomolecular Chemistry (n.d.). A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. RSC Publishing.

  • OPPI Briefs (1996). TRITYLIMIDAZOLE-4-CARBOXALDEHYDE.

  • ResearchGate (n.d.). Synthesis of 2,4,5-Triarylated Imidazoles via Three-Component Domino Reaction under Catalyst-Free Conditions.

  • BenchChem (2025). Application Notes and Protocols: Microwave-Assisted Synthesis of Imidazole Derivatives. BenchChem Application Notes.

  • Google Patents (2013). Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates. US Patent 8,618,308B2.

  • YouTube (2025). How to Remove a Trityl Group (Selective Deprotection of Trityl).

  • Organic Chemistry Portal (n.d.). Imidazole synthesis.

  • Molecules (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.

  • The Journal of Organic Chemistry (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. ResearchGate.

  • BenchChem (2025). Technical Support Center: Purification of Imidazole Derivatives. BenchChem Application Notes.

  • Wikipedia (n.d.). Imidazole.

  • ResearchGate (n.d.). Synthesis of N-functionalized imidazoles using imidazolate method.

  • Asian Journal of Research in Chemistry (2015). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.

  • Molecules (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI.

  • Journal of the Turkish Chemical Society, Section A: Chemistry (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark.

  • Molecules (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI.

  • Human Journals (2014). Chemical and Pharmacological Properties of Imidazoles.

  • MedchemExpress (n.d.). 1-Trityl-1H-imidazole-4-carbaldehyde. Product Page.

  • Semantic Scholar (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review.

Sources

Step-by-step condensation reactions involving propyl imidazole aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-2026-04

Abstract

This guide details the optimized condensation protocols for 2-propyl-1H-imidazole-5-carbaldehyde and its derivatives, a critical scaffold in the synthesis of Angiotensin II Receptor Blockers (ARBs) such as Losartan and Olmesartan. Unlike standard aldehyde condensations, the imidazole moiety introduces unique challenges regarding tautomerism, N-H acidity, and catalyst quenching. This document provides step-by-step methodologies for Oxime Formation (nitrile precursor) and Knoevenagel Condensation (side-chain extension), supported by mechanistic insights and troubleshooting matrices.

Strategic Overview & Chemical Logic

The Scaffold

The 2-propyl-imidazole-5-carbaldehyde core is amphoteric. The imidazole ring contains both a basic nitrogen (N3, pKa ~7) and an acidic nitrogen (N1-H, pKa ~14).

  • Tautomeric Equilibrium: In its unprotected form, the 4-formyl and 5-formyl isomers are tautomers. Regioselectivity is usually achieved by N1-alkylation (e.g., with a biphenyl-methyl group) prior to aldehyde condensation.

  • Reactivity Profile: The electron-rich imidazole ring reduces the electrophilicity of the formyl group compared to benzaldehyde. Consequently, standard condensation protocols often require forcing conditions (higher temperature, stronger catalysts) or water removal (Dean-Stark/Sieves) to drive equilibrium.

Reaction Pathway Visualization

The following diagram illustrates the divergence of the aldehyde into critical medicinal chemistry intermediates.

ImidazolePathways Aldehyde 2-Propyl-imidazole -5-carbaldehyde Oxime Aldoxime (Condensation) Aldehyde->Oxime + NH2OH·HCl - H2O Acrylate Imidazolyl-Acrylate (Knoevenagel) Aldehyde->Acrylate + Malonate/Piperidine Amine Sec. Amine (Reductive Amination) Aldehyde->Amine + R-NH2 / NaBH4 Nitrile Nitrile (Dehydration) Oxime->Nitrile Ac2O or SOCl2 Tetrazole Tetrazole (Cyclization) Nitrile->Tetrazole + NaN3

Figure 1: Divergent synthesis pathways from the propyl-imidazole aldehyde core. The oxime route is critical for tetrazole-based ARBs.

Protocol A: Aldoxime Formation (Nitrile Precursor)

Context: This reaction is the industry standard for converting the formyl group into a nitrile (via the oxime), a prerequisite for the tetrazole ring found in Losartan.

Reagents & Equipment
ReagentEquiv.[1][2][3]RoleGrade
2-Propyl-imidazole-5-carbaldehyde 1.0Substrate>98%
Hydroxylamine HCl (

)
1.1 - 1.2NucleophileReagent
Potassium Carbonate (

)
1.1 - 1.5BaseAnhydrous
Methanol (MeOH) 10 VolSolventHPLC Grade
Water 20 VolQuenchDeionized
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the imidazole aldehyde (1.0 eq) in Methanol (10 mL per gram of substrate).

    • Note: If the imidazole N1 is unprotected, solubility may be slow. Mild heating (30°C) aids dissolution.

  • Base Activation: Add

    
     (1.1 eq) to the solution. Stir for 10 minutes. The solution may become cloudy as the base neutralizes the HCl salt in the next step.
    
  • Addition: Add Hydroxylamine Hydrochloride (1.1 eq) portion-wise over 5 minutes.

    • Exotherm Check: The reaction is slightly exothermic. Maintain temperature

      
       using a water bath if scaling up (>50g).
      
  • Reaction: Stir vigorously at Room Temperature (20–25°C) for 2–4 hours.

    • Monitoring: Check TLC (Ethyl Acetate:Hexane 1:1).[1] The aldehyde spot (

      
      ) should disappear, replaced by the oxime spot (
      
      
      
      , often a streak due to E/Z isomers).
  • Work-up (Precipitation Method):

    • Evaporate methanol under reduced pressure until 20% of the volume remains.

    • Add cold Water (20 volumes) slowly. The oxime typically precipitates as a white/off-white solid.

    • Adjust pH to ~7.0 using dilute HCl or NaHCO3 if necessary to maximize precipitation.

  • Isolation: Filter the solid, wash with cold water (

    
     vol), and dry in a vacuum oven at 45°C.
    

Yield Expectation: 85–95%. Mechanistic Note: The base is strictly required to free the hydroxylamine from its hydrochloride salt. Without base, the acidic environment protonates the imidazole ring, deactivating it and trapping the nucleophile.

Protocol B: Knoevenagel Condensation

Context: Used to attach carbon chains to the C5 position, often for creating conjugated linkers or modifying lipophilicity.

Reagents & Equipment
ReagentEquiv.[1][2][3]Role
Imidazole Aldehyde 1.0Substrate
Ethyl Cyanoacetate 1.1Active Methylene
Piperidine 0.1 (10 mol%)Catalyst (Base)
Glacial Acetic Acid 0.05 (5 mol%)Co-catalyst
Toluene 15 VolSolvent
Step-by-Step Methodology
  • Setup: Equip a 2-neck flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add the imidazole aldehyde (1.0 eq), Ethyl Cyanoacetate (1.1 eq), and Toluene.

  • Catalyst Addition: Add Piperidine followed by Acetic Acid.

    • Why this buffer? The piperidine forms an enolate with the cyanoacetate. The acid helps protonate the intermediate alkoxide, facilitating the elimination of water.

  • Reflux: Heat the mixture to reflux (110°C). Azeotropic removal of water is critical.

    • Visual Cue: Water droplets will collect in the Dean-Stark trap. Continue until water generation ceases (typically 4–6 hours).

  • Work-up:

    • Cool to room temperature.[3][4]

    • Wash the toluene layer with Water (

      
      ), then Saturated 
      
      
      
      (to remove acetic acid), then Brine.
    • Dry over

      
      , filter, and concentrate.[5]
      
  • Purification: Recrystallize from Ethanol or Isopropanol.

Yield Expectation: 70–85%.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (Oxime) Reaction pH too low (acidic).Ensure

is fresh. The pH must be >7 to keep

nucleophilic.
Low Conversion (Knoevenagel) Water accumulation.The equilibrium is unfavorable. Ensure Dean-Stark is functioning or add 4Å Molecular Sieves.
Side Products (Dimerization) Aldehyde self-condensation.Dilute the reaction. Add the active methylene before the catalyst.
Product Oiling Out Amphoteric nature of imidazole.Adjust pH to the isoelectric point (usually pH 7-8) during workup to induce crystallization.
N-Alkylation Competition Unprotected N1 reacting.If using alkyl halides in the same pot, N1 alkylation will compete. Perform condensation before alkylation or protect N1 first.

Mechanistic Visualization: Imine Formation

The following diagram details the acid-base catalysis cycle required for the condensation, highlighting the critical dehydration step.

Mechanism Step1 Nucleophilic Attack (Amine/Enolate attacks Carbonyl) Step2 Tetrahedral Intermediate (Alkoxide formation) Step1->Step2 Step3 Proton Transfer (OH becomes OH2+) Step2->Step3 Acid Cat. Step4 Elimination of Water (Formation of C=N or C=C) Step3->Step4 -H2O (Driven by Heat/Sieves)

Figure 2: General mechanism for condensation. Step 4 is the rate-limiting step in imidazole aldehydes due to ring stability.

Safety & Handling (MSDS Summary)

  • 2-Propyl-imidazole-5-carbaldehyde: Irritant. May cause skin sensitization. Handle in a fume hood.

  • Hydroxylamine HCl: Corrosive, potential mutagen. Explosion Hazard: Do not heat residue to dryness; hydroxylamine derivatives can be unstable at high heat.

  • Piperidine: Toxic by inhalation and skin contact. Flammable.

References

  • Yanagisawa, H., et al. (1996). "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis... of Imidazole-5-carboxylic Acids." Journal of Medicinal Chemistry, 39(1), 323-338.

  • Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391–6394.

  • Organic Syntheses. "1H-Imidazole-2-carboxaldehyde." Org.[2] Synth. 1966, 46, 43. (Foundational protocol for imidazole aldehyde handling).

  • BenchChem. "Optimizing reaction parameters for 1H-Imidazole-2-carboxaldehyde oxime synthesis." (Protocol validation for oxime formation).

  • Heravi, M. M., et al. (2006). "A Practical Knoevenagel Condensation Catalyzed by Imidazole." Journal of Chemical Research. (Demonstrates imidazole's self-catalytic potential).

Sources

Troubleshooting & Optimization

Technical Guide: Filtration & Isolation of 4-Propylimidazole-5-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support / Troubleshooting Center Target Audience: Process Chemists, API Researchers, Drug Development Scientists Subject: CAS 68282-53-1 (and related analogs like CAS 97749-72-9)

Executive Summary: The "Sticky Cake" Paradox

Isolating 4-propylimidazole-5-carbaldehyde presents a distinct set of unit-operation challenges compared to standard active pharmaceutical ingredient (API) intermediates. The molecule possesses a "Jekyll and Hyde" physicochemical profile:

  • Amphoteric Nature: The imidazole ring renders it soluble in both acidic (protonated) and highly basic (deprotonated) media, creating a narrow pH window for optimal precipitation.

  • Lipophilic/Hydrophilic Conflict: The propyl chain adds significant lipophilicity, while the aldehyde and imidazole core are polar. This frequently leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization, resulting in gelatinous, unfilterable cakes.

  • Aldehyde Reactivity: The formyl group is susceptible to oxidation (to carboxylic acid) or Cannizzaro reactions under the very pH stress conditions used for precipitation.

This guide moves beyond generic advice to address the specific mechanistic failures occurring in your reactor.

Diagnostic Troubleshooting (Q&A)

Issue 1: "My filter cake is a sticky, gelatinous mess that blinds the filter cloth immediately."

The Mechanism: This is the classic "Oiling Out" phenomenon. You likely neutralized an acidic solution (e.g., HCl salt in water) with a base (NaOH/KOH) too rapidly.

  • Causality: As the pH approaches the isoelectric point (pI ~7.0–7.5), the neutral molecule forms. However, the melting point of the solvated species is likely depressed below your operating temperature. Instead of nucleating as a crystal, it separates as a supercooled oil. This oil coats the filter media and then slowly hardens into a glass/gel, blocking flow.

The Solution: Do not filter immediately. You must force a phase transition from amorphous oil to crystalline solid before filtration.

  • Protocol Adjustment:

    • Seeding: Add pure seed crystals at the onset of turbidity (approx. pH 4.5–5.0).

    • Temperature Swing: If oiling occurs, heat the slurry until the oil redissolves or becomes less viscous, then cool very slowly (5°C/hour) to encourage crystal growth over oil formation.

    • Co-solvent: Introduce 10–20% methanol or ethanol. This increases the solubility of the oil phase slightly, raising the energy barrier for phase separation and favoring organized crystallization.

Issue 2: "Filtration is technically working, but it takes 12+ hours for a 5L batch."

The Mechanism: You have generated "Fines" (sub-micron particles).

  • Causality: This is a nucleation vs. growth issue. Rapid addition of base creates a massive local supersaturation spike. Billions of nuclei form instantly, but they never grow large enough to bridge the filter pores. They pack tightly, forming a compressible cake with high hydraulic resistance.

The Solution: Implement Ostwald Ripening (Digestion).

  • Protocol Adjustment:

    • After precipitation, do not filter .

    • Heat the slurry to 50–60°C and hold for 2–4 hours with gentle agitation.

    • The smallest particles (high surface energy) will dissolve and redeposit onto larger particles (lower surface energy).

    • Cool slowly to room temperature before filtering. This can increase filtration speed by 10x.

Issue 3: "The product is turning brown/tan on the filter during drying."

The Mechanism: Oxidative Degradation or Aldehyde Condensation .

  • Causality: The aldehyde group at the C5 position is reactive. In the presence of residual base (alkaline mother liquor occluded in the cake) and oxygen, it can undergo autoxidation to the carboxylic acid or aldol-type condensation (browning).

The Solution:

  • Displacement Wash: You must displace the mother liquor completely. Do not just "slurry wash." Use a displacement wash with a neutral solvent (e.g., chilled Isopropanol or Water buffered to pH 7).

  • Inert Drying: Dry under vacuum with a nitrogen bleed. Avoid oven drying in air >60°C.

The "Isoelectric Control" Isolation Protocol

This protocol is designed to maximize particle size and purity while minimizing yield loss.

Prerequisites:

  • Starting Material: Crude reaction mixture (acidic, pH < 2).

  • Equipment: Jacketed reactor with overhead stirring (impeller: hydrofoil or pitched blade, avoid high-shear).

StepOperationCritical ParameterScientific Rationale
1 Dissolution Dilute crude with Water/MeOH (9:1).Co-solvent prevents early oiling out of impurities.
2 Clarification Filter through Celite/Charcoal if dark.Remove polymeric tars that act as "glue" during filtration.
3 Target Approach Adjust pH to 4.5 with 20% NaOH.Approaching the "metastable zone" without triggering massive nucleation.
4 Seeding Add 0.5 wt% pure seed crystals.Provides template for growth, bypassing the energy barrier for nucleation.
5 Controlled Neutralization Drip NaOH over 2–3 hours until pH 7.2–7.5 .Slow addition maintains low supersaturation, favoring crystal growth over new nucleation.
6 Digestion Heat to 55°C for 90 mins.Ostwald Ripening : Sacrifices fines to grow larger, filterable crystals.
7 Cooling Ramp down to 5°C over 2 hours.Maximizes yield by leveraging temperature-dependent solubility.
8 Filtration Vacuum filtration (polypropylene cloth).Use a cloth with 10–20 µm pore size. Avoid paper (clogs easily).
9 Displacement Wash Wash with 2x cake volumes of chilled water.Removes corrosive mother liquor without dissolving product.

Visualizing the Logic

Diagram 1: Filtration Troubleshooting Decision Tree

This logic flow helps you identify the root cause of your filtration failure based on physical observations.

FiltrationTroubleshooting Start Filtration Problem Detected Obs1 Observation: Sticky / Gelatinous Cake Start->Obs1 Obs2 Observation: Slow Flow / Cloudy Filtrate Start->Obs2 Obs3 Observation: Low Yield / High Loss Start->Obs3 Cause1 Cause: 'Oiling Out' (Phase Separation) Obs1->Cause1 Amorphous solid Cause2 Cause: Particle Fines (Rapid Nucleation) Obs2->Cause2 Clogging pores Cause3 Cause: pH Mismatch (Amphoteric Solubility) Obs3->Cause3 Soluble in ML Fix1 Fix: Re-heat, Add Seed, Slow Cool Cause1->Fix1 Fix2 Fix: Ostwald Ripening (Heat Slurry to 50°C) Cause2->Fix2 Fix3 Fix: Adjust to Exact pI (pH 7.2 - 7.5) Cause3->Fix3

Caption: Decision tree for diagnosing filtration failures based on cake consistency and flow rate.

Diagram 2: The Amphoteric Solubility Curve & Process Window

Understanding the solubility profile is critical. The "U-shape" curve dictates your yield.

SolubilityCurve Acid pH < 4 High Solubility (Protonated Cation) Neutral pH 7.0 - 7.5 Minimum Solubility (Neutral Species) Acid->Neutral Add Base (NaOH) Base pH > 11 Moderate Solubility (Deprotonated Anion) Neutral->Base Add Excess Base Precip PRECIPITATION ZONE Target for Filtration Neutral->Precip

Caption: Conceptual solubility profile of 4-propylimidazole-5-carbaldehyde showing the narrow isolation window.

Solubility & Solvent Compatibility Data

Solvent SystemSolubility BehaviorSuitability for IsolationNotes
Water (pH 1) High (>100 mg/mL)Reaction Medium Fully protonated imidazolium salt. Stable.
Water (pH 7) Very Low (<5 mg/mL)Precipitation Target condition. Risk of oiling out if T > 40°C.
Methanol HighRecrystallization Good for purification, but yield loss is high if not cooled to -10°C.
Ethyl Acetate ModerateExtraction Useful if precipitation fails; extract at pH 7.5, then evaporate.
Dichloromethane Moderate/HighExtraction Good for extracting the neutral aldehyde, but environmental concerns.

References

  • Yanagisawa, H., et al. (1996).[1] "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis and Biological Activity." Journal of Medicinal Chemistry, 39(1), 323-338.[1] (Foundational chemistry for propyl-imidazole intermediates).

  • Sigma-Aldrich. (n.d.). "4-Methyl-5-imidazolecarboxaldehyde Technical Data." Sigma-Aldrich Product Catalog. (Analogous compound data for solubility/handling).

  • Ackendorf, J. M., et al. (2017). "pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium." Environmental Science & Technology. (Mechanistic insight into aldehyde/diol equilibrium in aqueous media).

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (General reference for "Oiling Out" and "Ostwald Ripening" protocols in API synthesis).

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Interpretation of 3-(4-Fluorobenzoyl)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra for 3-(4-Fluorobenzoyl)propionic acid (CAS Number: 366-77-8). While the initial inquiry referenced CAS number 68282-49-5, which corresponds to 2-Butyl-1H-imidazole-4-carbaldehyde[1][2][3][4][5], the focus on detailed NMR spectral interpretation aligns with the extensive publicly available data for 3-(4-Fluorobenzoyl)propionic acid[6][7]. This guide has been developed to meet the core scientific inquiry of NMR analysis.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, the ability to accurately interpret NMR spectra is fundamental to verifying chemical identity, assessing purity, and elucidating molecular structure. This guide offers an in-depth, expert-led interpretation of the ¹H and ¹³C NMR spectra of 3-(4-Fluorobenzoyl)propionic acid, a known metabolite of the antipsychotic drug haloperidol.

This document moves beyond a superficial listing of chemical shifts to provide a rationale for the observed spectral features, grounded in the principles of chemical environment, spin-spin coupling, and electronegativity. By understanding the "why" behind the data, scientists can apply these principles to a broader range of analytical challenges.

Molecular Structure and Expected Spectral Features

Before delving into the experimental data, a preliminary analysis of the molecular structure of 3-(4-Fluorobenzoyl)propionic acid (C₁₀H₉FO₃) provides a predictive framework for its NMR spectra[6].

Structure:

¹H NMR Predictions:

  • Aromatic Protons: The protons on the fluorinated benzene ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the fluorine substituent, complex splitting patterns (multiplets) are anticipated. The protons closer to the electron-withdrawing carbonyl group will be shifted further downfield.

  • Methylene Protons (CH₂): Two distinct methylene groups are present. The CH₂ group adjacent to the ketone (C=O) will be more deshielded (shifted downfield) than the CH₂ group adjacent to the carboxylic acid. Both are expected to appear as triplets due to coupling with the neighboring CH₂ group.

  • Carboxylic Acid Proton (OH): This proton is acidic and its chemical shift can be highly variable, often appearing as a broad singlet. Its position is dependent on concentration, temperature, and solvent.

¹³C NMR Predictions:

  • Carbonyl Carbons (C=O): Two carbonyl carbons are present, one from the ketone and one from the carboxylic acid. These will be the most downfield signals, typically appearing in the δ 170-210 ppm region.

  • Aromatic Carbons: The benzene ring will show multiple signals in the aromatic region (δ 110-170 ppm). The carbon directly bonded to the fluorine atom will exhibit a large C-F coupling constant.

  • Methylene Carbons (CH₂): Two signals are expected for the aliphatic methylene carbons, with the carbon alpha to the ketone appearing at a higher chemical shift than the one alpha to the carboxylic acid.

Experimental Data and Spectral Interpretation

The following sections provide a detailed analysis of the experimental ¹H and ¹³C NMR data for 3-(4-Fluorobenzoyl)propionic acid.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a quantitative and qualitative map of the proton environments within the molecule.

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~8.05Multiplet2HAromatic (Ha)These protons are ortho to the electron-withdrawing carbonyl group, leading to a significant downfield shift. The multiplicity arises from coupling to the adjacent aromatic protons and the fluorine atom.
~7.20Multiplet2HAromatic (Hb)These protons are meta to the carbonyl group and ortho to the fluorine atom. They are shielded relative to Ha. The multiplet is a result of coupling to both neighboring protons and the fluorine.
~3.30Triplet2HMethylene (Hc)This methylene group is adjacent to the deshielding ketone, hence its downfield position relative to Hd. The triplet pattern is due to coupling with the two protons of the neighboring Hd methylene group.
~2.80Triplet2HMethylene (Hd)This methylene group is adjacent to the carboxylic acid group. It is less deshielded than Hc. The triplet arises from coupling with the Hc protons.
~12.10Broad Singlet1HCarboxylic Acid (He)The broadness of this signal is characteristic of an acidic proton undergoing chemical exchange. Its downfield position is typical for a carboxylic acid proton.
¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.

Chemical Shift (δ) ppm Assignment Rationale
~196.5Ketone Carbonyl (C=O)The ketone carbonyl is typically found in this downfield region.
~178.0Carboxylic Acid Carbonyl (C=O)The carboxylic acid carbonyl is generally found slightly upfield from the ketone carbonyl.
~165.0 (d, J ≈ 250 Hz)Aromatic C-FThe carbon directly attached to the fluorine atom is significantly deshielded and exhibits a large one-bond carbon-fluorine coupling constant.
~131.0 (d, J ≈ 9 Hz)Aromatic C (ortho to C=O)These carbons are influenced by both the carbonyl group and the fluorine atom. The doublet arises from a smaller two-bond C-F coupling.
~130.0Aromatic C (ipso to C=O)The quaternary carbon attached to the carbonyl group.
~115.5 (d, J ≈ 22 Hz)Aromatic C (meta to C=O)These carbons are shielded by the fluorine atom and show a three-bond C-F coupling.
~33.5Methylene (adjacent to ketone)This carbon is deshielded due to its proximity to the ketone carbonyl group.
~28.0Methylene (adjacent to COOH)This carbon is less deshielded than the other methylene carbon.

Comparative Analysis: Distinguishing 3-(4-Fluorobenzoyl)propionic Acid from Structural Isomers

The precise chemical shifts and coupling patterns in the NMR spectra serve as a unique fingerprint for 3-(4-Fluorobenzoyl)propionic acid, allowing for its unambiguous differentiation from structural isomers. For instance, consider a hypothetical isomer, 4-(4-fluorobenzoyl)butanoic acid. While the overall number of protons and carbons would be the same, the connectivity differences would lead to distinct NMR spectra.

In such an isomer, the methylene groups would exhibit different chemical shifts and potentially different splitting patterns depending on their proximity to the carbonyl and carboxylic acid functionalities. The distinct pattern of two triplets for the methylene protons is a key diagnostic feature for the propionic acid chain.

Experimental Protocol: Acquiring High-Quality NMR Spectra

To obtain reliable and reproducible NMR data, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of 3-(4-Fluorobenzoyl)propionic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved to avoid line broadening.

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set an appropriate spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a wider spectral width (e.g., 0-220 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

    • Data processing is similar to that for ¹H NMR.

Workflow for NMR Spectral Interpretation

The logical process of interpreting NMR spectra can be visualized as a systematic workflow.

NMR_Interpretation_Workflow cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_interpretation Interpretation cluster_validation Validation sample_prep Sample Preparation nmr_acq NMR Data Acquisition (¹H and ¹³C) sample_prep->nmr_acq process_data Data Processing (FT, Phasing, Baseline Correction) nmr_acq->process_data peak_picking Peak Picking & Integration process_data->peak_picking analyze_shifts Analyze Chemical Shifts peak_picking->analyze_shifts analyze_splitting Analyze Splitting Patterns peak_picking->analyze_splitting analyze_integration Analyze Integration peak_picking->analyze_integration assign_peaks Assign Peaks to Structure analyze_shifts->assign_peaks analyze_splitting->assign_peaks analyze_integration->assign_peaks compare_literature Compare with Literature/Database assign_peaks->compare_literature structure_verification Structure Verification compare_literature->structure_verification

Caption: Workflow for NMR Spectral Interpretation.

Conclusion

The ¹H and ¹³C NMR spectra of 3-(4-Fluorobenzoyl)propionic acid provide a wealth of information that, when interpreted systematically, confirms its molecular structure. The characteristic chemical shifts of the aromatic and aliphatic protons, coupled with the distinct splitting patterns and the presence of carbon-fluorine coupling, serve as robust identifiers for this compound. This guide provides a framework for researchers to not only understand the NMR data for this specific molecule but also to apply these principles of spectral interpretation to other novel compounds in their research endeavors.

References

  • PubChem. (n.d.). 3-(4-Fluorobenzoyl)propionic acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3-(4-Fluorobenzoyl)propionic acid. American Chemical Society. Retrieved February 24, 2026, from [Link]

  • NIST. (n.d.). 3-(4-Fluorophenyl)propionic acid. NIST WebBook. Retrieved from [Link]

  • Chemsavers, Inc. (n.d.). 3-(4-Fluorobenzoyl)propionic acid, 98% 5g. Retrieved from [Link]

Sources

A Comparative Analysis of Reactivity: 4-Propyl- vs. 4-Methyl-imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and drug development, imidazole-based scaffolds are of paramount importance, serving as foundational building blocks for a vast array of therapeutic agents.[1][2] Among these, imidazole carboxaldehydes are particularly versatile intermediates, prized for the reactivity of their aldehyde functional group which allows for diverse synthetic transformations.[3][4] This guide provides an in-depth technical comparison of two closely related analogues: 4-propyl-1H-imidazole-5-carboxaldehyde and 4-methyl-1H-imidazole-5-carboxaldehyde.

While structurally similar, the seemingly minor difference between a propyl and a methyl substituent at the C4 position imparts distinct chemical behaviors. Understanding these nuances is critical for researchers in selecting the appropriate building block and optimizing reaction conditions. This analysis will dissect the underlying electronic and steric factors that govern their reactivity and provide a predictive framework for their application in synthesis, supported by established chemical principles and representative experimental protocols.

Part 1: The Decisive Factors: Electronic and Steric Effects

The reactivity of an aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon. In the context of 4-alkyl-imidazole-5-carboxaldehydes, the alkyl substituent influences this electrophilicity through a combination of electronic and steric effects.

1.1. Electronic Effects: The Inductive Push

Alkyl groups are known to be electron-donating through the sigma bonds via an inductive effect (+I).[5][6] This effect increases the electron density in the aromatic ring, which in turn slightly reduces the partial positive charge on the adjacent carbonyl carbon, making it less electrophilic.

  • Methyl Group (+I): As a small alkyl group, the methyl substituent provides a modest electron-donating effect.

  • Propyl Group (+I): The propyl group, being larger, has a slightly stronger inductive electron-donating effect compared to the methyl group.

This subtle electronic difference suggests that the carbonyl carbon of 4-propyl-imidazole-5-carboxaldehyde is marginally less reactive towards nucleophiles than its 4-methyl counterpart.

1.2. Steric Hindrance: The Physical Shield

Steric hindrance refers to the physical obstruction caused by the size of a functional group, which can slow or prevent the approach of a reacting species.[7][8] This is arguably the more dominant differentiating factor between the two molecules.

  • Methyl Group: Relatively small and compact, offering minimal steric hindrance to the adjacent aldehyde group.

  • Propyl Group: Significantly bulkier, the three-carbon chain can adopt conformations that effectively shield the carbonyl carbon, impeding the approach of nucleophiles, particularly larger ones.[9][10]

Therefore, from a steric standpoint, reactions involving nucleophilic attack at the carbonyl carbon are expected to be significantly slower for the 4-propyl derivative.

G cluster_methyl 4-Methyl-imidazole-5-carboxaldehyde cluster_propyl 4-Propyl-imidazole-5-carboxaldehyde M_Struct Structure (Methyl) M_Aldehyde Aldehyde Carbon (δ+) P_Aldehyde Aldehyde Carbon (δ+) M_Aldehyde->P_Aldehyde Lower Electrophilicity Slower Nucleophilic Attack M_Me Methyl Group M_Me->M_Aldehyde +I Effect (Moderate) M_Me->M_Aldehyde Steric Hindrance (Low) P_Struct Structure (Propyl) P_Pr Propyl Group P_Pr->P_Aldehyde +I Effect (Slightly Stronger) P_Pr->P_Aldehyde Steric Hindrance (High)

Caption: Electronic vs. Steric Effects on Reactivity.

Part 2: Comparative Reactivity in Key Chemical Transformations

2.1. Nucleophilic Addition: Schiff Base Formation

The formation of an imine (Schiff base) through reaction with a primary amine is a cornerstone of aldehyde chemistry. This reaction is highly sensitive to both the electrophilicity of the carbonyl and steric congestion around it.

  • Predicted Outcome: 4-Methyl-imidazole-5-carboxaldehyde is expected to exhibit a significantly faster reaction rate. The lower steric hindrance allows for easier approach of the amine nucleophile, and the slightly higher electrophilicity of its carbonyl carbon favors the initial addition step. The difference in rates would likely be magnified when using a sterically demanding amine.

  • General Workflow:

workflow start Imidazole Carboxaldehyde + Primary Amine (R-NH2) step1 Dissolve in Ethanol start->step1 step2 Stir at Room Temperature step1->step2 step3 Monitor by TLC step2->step3 end Isolate Schiff Base Product step3->end Upon Completion

Caption: Workflow for Schiff Base Formation.

2.2. Oxidation: Synthesis of Imidazole-5-carboxylic Acid

The oxidation of the aldehyde to a carboxylic acid is a common transformation. Reagents like manganese (IV) oxide are effective for this purpose, as demonstrated in the synthesis of related imidazole derivatives.[13]

  • Predicted Outcome: The difference in reactivity for oxidation is expected to be less pronounced than in nucleophilic addition. The reaction primarily involves the aldehydic C-H bond. While electronic effects still play a minor role, the steric hindrance of the alkyl group has less influence on the accessibility of this bond compared to the face of the carbonyl group. Therefore, reaction rates are predicted to be more comparable, with the 4-methyl variant potentially reacting only slightly faster.

2.3. Reduction: Synthesis of Imidazole-5-methanol

The reduction of the aldehyde to a primary alcohol using hydride reagents like sodium borohydride (NaBH₄) is another fundamental reaction. This process involves the nucleophilic attack of a hydride ion on the carbonyl carbon.

  • Predicted Outcome: Similar to other nucleophilic additions, this reaction is sensitive to steric hindrance. The bulkier propyl group is expected to slow the rate of reduction by impeding the approach of the borohydride reagent. Consequently, 4-methyl-imidazole-5-carboxaldehyde should be reduced to its corresponding alcohol more rapidly than the 4-propyl analogue.

Part 3: Summary of Predicted Reactivity

The following table summarizes the anticipated differences in reactivity based on the interplay of electronic and steric effects.

Reaction Type Governing Factor 4-Methyl-imidazole-5-carboxaldehyde 4-Propyl-imidazole-5-carboxaldehyde Expected Rate Difference
Nucleophilic Addition Steric Hindrance (Dominant)Electronic EffectHigher ReactivityLower ReactivitySignificant
Oxidation Electronic Effect (Minor)Steric (Minor)Slightly Higher ReactivitySlightly Lower ReactivityMinimal to Moderate
Reduction Steric Hindrance (Dominant)Electronic EffectHigher ReactivityLower ReactivitySignificant

Part 4: Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences in reactivity, the following standardized protocols can be employed. These methods are designed to be self-validating, allowing for direct comparison of reaction times and yields under identical conditions.

Protocol 1: Comparative Schiff Base Formation

  • Preparation: In two separate, identical round-bottom flasks, dissolve 4-methyl-imidazole-5-carboxaldehyde (1.0 mmol) and 4-propyl-imidazole-5-carboxaldehyde (1.0 mmol) in 10 mL of absolute ethanol.

  • Reagent Addition: To each flask, add benzylamine (1.05 mmol) dropwise at room temperature with magnetic stirring.

  • Reaction Monitoring: Seal the flasks and stir at ambient temperature. Monitor the progress of each reaction every 15 minutes by thin-layer chromatography (TLC) using a 7:3 ethyl acetate/hexane eluent system.

  • Analysis: Note the time required for complete consumption of the starting aldehyde in each reaction. The product can be isolated by removing the solvent under reduced pressure. Compare the yields and reaction times.

Protocol 2: Comparative Oxidation with Activated MnO₂

  • Preparation: In two separate, identical round-bottom flasks equipped with reflux condensers, suspend 4-methyl-imidazole-5-carboxaldehyde (1.0 mmol) and 4-propyl-imidazole-5-carboxaldehyde (1.0 mmol) in 20 mL of 1,4-dioxane.

  • Reagent Addition: To each suspension, add activated manganese (IV) oxide (10.0 mmol).

  • Reaction: Heat both mixtures to reflux under a nitrogen atmosphere.

  • Monitoring and Workup: Monitor the reaction by TLC for the disappearance of the starting material. Once complete, filter the hot suspension through a pad of Celite, washing with hot dioxane.

  • Analysis: Evaporate the solvent from the filtrate to yield the corresponding carboxylic acid. Compare the time to completion and isolated yields.

Protocol 3: Comparative Reduction with NaBH₄

  • Preparation: In two separate, identical flasks, dissolve 4-methyl-imidazole-5-carboxaldehyde (1.0 mmol) and 4-propyl-imidazole-5-carboxaldehyde (1.0 mmol) in 15 mL of methanol and cool to 0°C in an ice bath.

  • Reagent Addition: To each solution, add sodium borohydride (1.2 mmol) portion-wise over 5 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reactions to stir at 0°C.

  • Monitoring and Quenching: Monitor the consumption of the starting aldehyde by TLC. Upon completion, quench the reaction by the slow addition of 5 mL of water.

  • Analysis: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol. Compare reaction times and yields.

Conclusion

The reactivity of 4-propyl- and 4-methyl-imidazole-5-carboxaldehyde is governed by a delicate balance of electronic and steric factors. While the propyl group is slightly more electron-donating, leading to a marginal decrease in carbonyl electrophilicity, its primary influence is steric. The significant bulk of the propyl group, compared to the methyl group, presents a substantial steric shield that hinders the approach of nucleophiles.

Consequently, 4-methyl-imidazole-5-carboxaldehyde should be considered the more reactive substrate for reactions involving nucleophilic attack at the carbonyl carbon, such as reductions and imine formations. The difference in reactivity for oxidation reactions is predicted to be less significant. For drug development professionals and synthetic chemists, this guide provides a crucial framework for selecting the appropriate starting material and anticipating its chemical behavior, ultimately enabling more efficient and predictable synthetic strategies.

References

  • Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen. [Link][11][14][15]

  • Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. PubMed. [Link][12]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. [Link][1]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1h-Imidazole-5-carboxaldehyde, 4-propyl-

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole moiety is associated with corrosive and toxic properties, while aldehydes can be irritants and sensitizers.[1][2][3][4] Therefore, 1h-Imidazole-5-carboxaldehyde, 4-propyl- must be treated as hazardous waste. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible laboratory practice.

Hazard Assessment and Initial Precautions

Before beginning any work that will generate waste, it is crucial to understand the potential hazards. Based on data from structurally similar compounds, 1h-Imidazole-5-carboxaldehyde, 4-propyl- should be presumed to be:

  • Acutely Toxic: Harmful if swallowed, inhaled, or in contact with skin.[1][5][6]

  • Corrosive: Capable of causing severe skin burns and eye damage.[1][2][5]

  • Irritating: May cause respiratory irritation.[3][7][8]

  • Potential Reproductive Toxin: Some imidazoles may pose risks to fertility or an unborn child.[2][5]

Immediate Safety Measures: All handling of 1h-Imidazole-5-carboxaldehyde, 4-propyl- and its waste must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] Mandatory Personal Protective Equipment (PPE) includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-resistant lab coat and a chemical-resistant apron if there is a risk of splashing.

Waste Characterization and Segregation: A Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.

Key Segregation Practices:

  • Dedicated Waste Container: Use a clearly labeled, dedicated container for all 1h-Imidazole-5-carboxaldehyde, 4-propyl- waste. The container must be made of a compatible material (e.g., high-density polyethylene for liquids, or a securely sealed bag for solids).

  • Labeling: The label must include the full chemical name, "Hazardous Waste," and associated hazard pictograms (e.g., "Toxic," "Corrosive").

  • Solid vs. Liquid Waste:

    • Solid Waste: Includes contaminated consumables such as gloves, weighing papers, and pipette tips. These should be collected in a designated, sealed plastic bag and placed inside the hazardous waste container.

    • Liquid Waste: Includes unused solutions or reaction mixtures containing the compound. This waste should be collected in a sealable, airtight, and compatible container.[10]

  • Avoid Mixing: Do not mix this waste with non-hazardous waste or other incompatible chemical waste streams.

Waste Type Container Labeling Requirements
Solid Waste Double-bagged plastic bags within a labeled, rigid container."Hazardous Waste," Chemical Name, Hazard Pictograms
Liquid Waste Sealable, chemical-resistant container (e.g., HDPE)."Hazardous Waste," Chemical Name, Hazard Pictograms
Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of 1h-Imidazole-5-carboxaldehyde, 4-propyl- from a laboratory setting.

Workflow for Disposal of 1h-Imidazole-5-carboxaldehyde, 4-propyl-

A START: Generation of Waste B Wear appropriate PPE (goggles, face shield, gloves, lab coat) A->B C Segregate Waste at Source B->C D Solid Waste (contaminated labware) C->D Solid E Liquid Waste (solutions) C->E Liquid F Place in double-bagged, labeled container D->F G Place in sealed, labeled, compatible container E->G H Store in designated Hazardous Waste Accumulation Area F->H G->H I Maintain detailed waste log H->I J Contact Environmental Health & Safety (EHS) for pickup I->J K END: Professional Disposal (e.g., Incineration) J->K

Caption: Disposal workflow for 1h-Imidazole-5-carboxaldehyde, 4-propyl-.

Detailed Steps:

  • Containment: At the point of generation, immediately place all waste into the appropriate, pre-labeled waste container. Ensure containers are kept closed except when adding waste.[11]

  • Documentation: Maintain a detailed log of the waste generated, including the quantity, concentration (if in solution), and date of generation.

  • Storage: Store the sealed waste containers in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[9]

  • Institutional Procedures: Notify your institution's Environmental Health and Safety (EHS) department or equivalent safety office to arrange for the collection and disposal of the hazardous waste.[11]

  • Professional Disposal: A licensed hazardous waste vendor will transport the waste for final disposal. The recommended method for the destruction of such organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[7]

In-Depth Technical Considerations

The Chemistry of Disposal

The imidazole ring is a stable aromatic heterocycle, but the aldehyde group is more reactive. While some aldehydes can be chemically neutralized to less hazardous compounds, this is not recommended for 1h-Imidazole-5-carboxaldehyde, 4-propyl- without specific, validated protocols.[12] The potential for incomplete reactions and the inherent hazards of the imidazole moiety make direct disposal as hazardous waste the safest and most compliant option.

Spill Management

In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial spill absorbents). Collect the contaminated absorbent into a sealed, labeled container for disposal as hazardous waste. Do not use combustible materials, such as paper towels, to clean up spills of oxidizing materials. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Conclusion

The responsible management of chemical waste is a critical aspect of laboratory safety and environmental stewardship. For 1h-Imidazole-5-carboxaldehyde, 4-propyl-, the absence of specific safety data necessitates a conservative approach. By treating this compound as hazardous waste and adhering to the rigorous protocols for segregation, containment, and professional disposal, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always consult your institution's specific EHS guidelines, as local regulations may vary.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.